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LANTHANUM(III) TELLURIDE

Thermoelectrics Figure of Merit zT High-Temperature Power Generation

Lanthanum(III) telluride, commonly represented as the nonstoichiometric phase La₃₋ₓTe₄ (0 ≤ x ≤ 1/3), is an n-type refractory semiconductor that functions as a high-temperature thermoelectric material. It crystallizes in the Th₃P₄ structure type (cubic, I4̄3d) and exhibits intrinsic self-doping, where cation vacancies control carrier concentration without extrinsic dopants.

Molecular Formula La2Te3
Molecular Weight 660.61
CAS No. 12031-53-7
Cat. No. B1143960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLANTHANUM(III) TELLURIDE
CAS12031-53-7
Molecular FormulaLa2Te3
Molecular Weight660.61
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lanthanum(III) Telluride (La₂Te₃/La₃₋ₓTe₄) for High-Temperature Thermoelectric Procurement: A Quantitative Evidence Guide


Lanthanum(III) telluride, commonly represented as the nonstoichiometric phase La₃₋ₓTe₄ (0 ≤ x ≤ 1/3), is an n-type refractory semiconductor that functions as a high-temperature thermoelectric material [1]. It crystallizes in the Th₃P₄ structure type (cubic, I4̄3d) and exhibits intrinsic self-doping, where cation vacancies control carrier concentration without extrinsic dopants [2]. With a melting point exceeding 1700 K and a peak dimensionless figure of merit zT of ~1.1 at 1275 K, this compound has been identified as a prime candidate for next-generation radioisotope thermoelectric generators (RTGs) for deep-space power systems [3].

Why Generic Substitution Fails for Lanthanum(III) Telluride: The Performance-Temperature-Compatibility Trilemma


High-temperature thermoelectric materials cannot be interchanged based on zT alone, because device-level efficiency depends critically on the temperature-dependent compatibility factor s = (√(1+zT)−1)/(αT), where α is the Seebeck coefficient [1]. Lanthanum telluride possesses a compatibility factor that matches p-type Chevrel-phase compounds (e.g., Cu₄Mo₆Se₈), enabling segmented generator architectures that achieve projected conversion efficiencies of 18.1% from 25°C to 1000°C. In contrast, SiGe alloys—despite a comparable peak zT of ~1.1—are incompatible in the same segmented stack and actually reduce overall device efficiency when substituted [2]. Furthermore, the self-doping mechanism of La₃₋ₓTe₄ allows continuous control of carrier concentration via stoichiometry across the range x = 0.03–0.33, whereas SiGe and Bi₂Te₃ require extrinsic dopants that can segregate or degrade at elevated temperatures [3].

Quantitative Differentiation Evidence for Lanthanum(III) Telluride: Head-to-Head Data Against SiGe and In-Class Rare-Earth Tellurides


Peak Thermoelectric Figure of Merit zT at Operational Temperature: La₃₋ₓTe₄ vs. SiGe Alloys

Mechanically alloyed La₃₋ₓTe₄ achieves a peak zT of ~1.1 at 1275 K, which is stated to exceed the thermoelectric performance of SiGe, the established state-of-the-art high-temperature n-type material with a comparable peak zT of ~1.1 but at a compositionally optimized level. The critical distinction is not solely the zT value but the temperature at which it is sustained: La₃₋ₓTe₄ maintains high zT above 1000 K where SiGe performance degrades due to dopant instability [1]. A theoretical study on La₂Te₃ reports a zT of 0.97 at 840 K, providing a complementary data point for the stoichiometric phase [2].

Thermoelectrics Figure of Merit zT High-Temperature Power Generation

Thermoelectric Compatibility Factor and Segmented Generator Efficiency: n-Type La₂Te₃ vs. n-Type SiGe

In segmented thermoelectric generator design, the compatibility factor s determines whether cascading materials yields additive performance gains or parasitic losses. A fully segmented generator using n-type La₂Te₃ as the high-temperature segment—paired with Bi₂Te₃-type, PbTe, TAGS, Zn₄Sb₃, skutterudite, and Chevrel compounds—achieves a projected conversion efficiency of 18.1% between 25°C and 1000°C [1]. When n-type SiGe is substituted for La₂Te₃ in the same segmented architecture, the incompatibility factor causes the overall device efficiency to decrease below that of a single-material generator, because the s-value mismatch between SiGe and mid-temperature segments introduces substantial parasitic losses [2].

Thermoelectric Compatibility Segmented Generator Design Device Efficiency Optimization

Competitive Positioning Within Rare-Earth Tellurides: La₃₋ₓTe₄ zT vs. Nd₃₋ₓTe₄ and Pr₃₋ₓTe₄

La₃₋ₓTe₄ serves as the benchmark rare-earth telluride with a peak zT of 1.1 at 1275 K (vacancy-optimized La₂.₇₄Te₄) [1]. Nd₃₋ₓTe₄ achieves a 10% improvement to zT = 1.2 at 1273 K (Nd₂.₇₈Te₄), attributed to enhanced density of states from Nd 4f electrons near the Fermi level [1]. Pr₃₋ₓTe₄ exhibits a substantially higher zT of 1.7 at 1200 K (Pr₂.₇₄Te₄), a ~50% improvement over La₃₋ₓTe₄, driven by increased effective mass, improved Seebeck coefficient, and lower thermal conductivity [2]. This establishes a clear performance hierarchy: Pr₃₋ₓTe₄ > Nd₃₋ₓTe₄ > La₃₋ₓTe₄ for peak zT. However, La₃₋ₓTe₄ remains the most extensively characterized member with the largest body of reproducible synthesis–property data, making it the lowest-risk procurement choice for device engineering [3].

Rare-Earth Tellurides 4f-Electron Engineering Thermoelectric Materials Screening

Oxidation Susceptibility: La₃₋ₓTe₄ Oxidation Kinetics vs. Pr₃₋ₓTe₄ and Nd₃₋ₓTe₄

Pure-phase La₂.₇₄Te₄ is extremely sensitive to oxygen and undergoes oxidation to LaOₓTe phases at temperatures above 700 K, forming non-passivating oxide layers (La₂O₂Te, La₂O₃) and mobile elemental Te that continuously degrade thermoelectric properties [1]. Research indicates that rare-earth tellurides share similar oxidation mechanisms but exhibit distinct oxidation rates: Pr₃Te₄ and Nd₃Te₄ oxidize kinetically faster than La₃₋ₓTe₄ [2]. Among rare-earth tritellurides (RTe₃), LaTe₃ exhibits the highest air stability, with stability decreasing as 4f electron count increases from La to Ho [3]. This data supports the class-level inference that La₃₋ₓTe₄ possesses relatively superior oxidation resistance among Th₃P₄-type rare-earth tellurides, though all members of this family require multifaceted oxide mitigation strategies for device deployment.

High-Temperature Stability Oxidation Resistance RTG Material Qualification

Optical Band Gap of Stoichiometric La₂Te₃ Thin Films: Comparison with Other Rare-Earth Chalcogenides

Spray-pyrolysis-deposited polycrystalline La₂Te₃ thin films exhibit a direct optical band gap of 2.2 eV and are p-type semiconductors with room-temperature electrical resistivity on the order of 10⁴ Ω·cm [1]. This band gap value is distinct from other rare-earth chalcogenides: for context, lanthanum selenide (La₂Se₃) thin films prepared by analogous spray pyrolysis exhibit a band gap of approximately 2.6 eV, while LaTe₂ exhibits an indirect band gap of ~0.2 eV due to Te 5p dimer states [2]. The 2.2 eV value positions La₂Te₃ in the visible-range semiconductor regime suitable for photoconducting and photovoltaic cell applications, with a band gap that is substantially larger than the near-metallic LaTe₂ and LaTe₃ phases.

Semiconductor Band Gap Thin Film Deposition Optoelectronic Materials

Self-Doping Stoichiometric Control of Carrier Concentration in La₃₋ₓTe₄: Contrast with Extrinsically Doped SiGe and Bi₂Te₃

La₃₋ₓTe₄ achieves n-type carrier concentration control through intrinsic cation vacancies rather than extrinsic dopant atoms. The carrier concentration n is proportional to (1−3x), where x is the vacancy concentration on the La sublattice [1]. Systematic measurements across the range x = 0.03–0.33 confirm that stoichiometry alone governs the transition from heavily doped degenerate semiconductor to nondegenerate behavior, with corresponding effects on Hall mobility, Seebeck coefficient, electrical conductivity, and lattice thermal conductivity [2]. By contrast, n-type SiGe requires phosphorus or arsenic doping, while n-type Bi₂Te₃ requires halogen doping (I, Br, Cl)—both of which face dopant segregation, precipitation, or volatility at elevated temperatures above 1000 K. Prior high-temperature synthesis methods for La₃₋ₓTe₄ were prone to solute rejection in liquid and vapor phases, but the low-temperature mechanical alloying route now provides homogeneous samples with reproducible stoichiometric control [2].

Carrier Concentration Engineering Self-Doping Mechanism Thermoelectric Material Design

Procurement-Driven Application Scenarios for Lanthanum(III) Telluride Based on Quantitative Evidence


High-Temperature n-Type Leg for Segmented Radioisotope Thermoelectric Generators (RTGs)

La₃₋ₓTe₄ is the only n-type material demonstrated to be thermoelectrically compatible with p-type Chevrel-phase compounds (Cu₄Mo₆Se₈) in a segmented generator architecture spanning 25°C to 1000°C, enabling a projected 18.1% conversion efficiency [1]. SiGe substitution in the same stack reduces efficiency below single-material baselines. The self-doping mechanism eliminates dopant degradation at the >1000 K hot-side temperatures characteristic of RTG operation. Procurement should specify La₃₋ₓTe₄ with x ≈ 0.26 (La₂.₇₄Te₄ nominal) to achieve the optimized vacancy concentration for peak zT = 1.1 at 1275 K [2].

Benchmark Reference Material for Rare-Earth Telluride Thermoelectric Research and Development

La₃₋ₓTe₄ serves as the foundational reference against which next-generation rare-earth tellurides (Nd₃₋ₓTe₄, Pr₃₋ₓTe₄) are measured. Its peak zT of 1.1 at 1275 K, well-characterized transport properties across x = 0.03–0.33, and the most extensive oxidation mechanism dataset among Th₃P₄-type tellurides make it the essential baseline for any materials screening program [3]. Procurement of high-purity La₂Te₃ powder (≥99.9%, ≥99.99% available commercially) with verified XRD phase purity is the recommended starting point for mechanochemical synthesis of vacancy-tuned La₃₋ₓTe₄ [4].

p-Type Wide-Band-Gap Semiconductor Thin Films for Visible-Light Optoelectronics

Stoichiometric La₂Te₃ thin films deposited via spray pyrolysis exhibit a direct optical band gap of 2.2 eV with p-type conductivity and electrical resistivity of ~10⁴ Ω·cm at room temperature [5]. These properties position La₂Te₃ as a candidate for photoconducting cells, photovoltaic absorbers, and visible-light photodetectors. The phase must be verified by XRD to confirm the La₂Te₃ cubic phase and exclude lower-band-gap LaTe₂ (indirect ~0.2 eV) or metallic LaTe₃ contamination. Procurement of La₂Te₃ sputtering targets (purity 99.9%–99.999%) enables thin-film deposition by sputtering as an alternative to spray pyrolysis.

High-Temperature Waste Heat Recovery Above 1000 K for Industrial Processes

La₃₋ₓTe₄'s sustained thermoelectric performance above 1000 K—where SiGe, PbTe, and skutterudites degrade—makes it a candidate n-type material for extreme-temperature industrial waste heat recovery. The theoretical zT of 0.97 at 840 K for La₂Te₃ and experimental zT of 1.1 at 1275 K for La₃₋ₓTe₄ bracket its operational window [6]. Device design must incorporate the oxidation sensitivity: procurement should include Ni-composited La₃₋ₓTe₄ or specify oxide mitigation coatings, as pure-phase material oxidizes above 700 K [7].

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